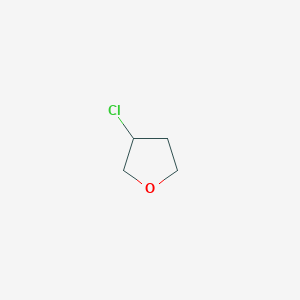

3-Chlorotetrahydrofuran

Description

Overview of Halogenated Ethers in Organic Synthesis

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one or more hydrogen atoms on the carbon groups have been substituted by a halogen (fluorine, chlorine, bromine, or iodine). wikipedia.org This structural feature imparts unique chemical properties that make them valuable in various industrial and laboratory settings. Historically, halogenated ethers have gained prominence as solvents, reaction intermediates, and for other specialized applications. google.com

In the realm of organic synthesis, halogenated ethers serve as important building blocks and reagents. The presence of a halogen atom introduces a site of reactivity, allowing for a variety of chemical transformations. researchgate.net For instance, the carbon-halogen bond can be cleaved under specific conditions, enabling the introduction of other functional groups. byjus.com The C-O bond in ethers can also be cleaved using strong acids like hydrobromic acid (HBr) and hydriodic acid (HI) at high temperatures. byjus.com Halogenated ethers are also employed in the synthesis of more complex molecules. For example, some tri-halogenated alkenyl ethers are utilized in cross-coupling reactions like the Suzuki–Miyaura or Sonogashira reactions. beilstein-journals.org

Beyond their role as synthetic intermediates, halogenated ethers have found applications as flame retardants and in the enhancement of polymer stability. wikipedia.org Their resistance to decomposition and their ability to suppress combustion make them effective in improving the fire resistance of materials. wikipedia.org Brominated and chlorinated ethers, in particular, can release halogen radicals upon heating, which interfere with the free-radical chain reactions of combustion. wikipedia.org

Significance of Tetrahydrofuran (B95107) Derivatives in Chemical Research

Tetrahydrofuran (THF), a cyclic ether with the formula (CH₂)₄O, is a versatile and widely used solvent in organic chemistry. wikipedia.org It is a polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it suitable for numerous chemical reactions, including hydroboration and reactions involving organometallic reagents like Grignard and organolithium compounds. wikipedia.orgquora.com

Derivatives of tetrahydrofuran, where the basic THF structure is modified with various functional groups, are of significant interest in chemical research, particularly in medicinal chemistry and natural product synthesis. researchgate.net Saturated oxygen-containing heterocycles like tetrahydrofuran are common motifs in a wide array of biologically active natural products. researchgate.net The incorporation of a tetrahydrofuran ring into a molecule can enhance its hydrophilicity and metabolic stability. researchgate.net

The tetrahydrofuran moiety is a key component in numerous synthetic drugs and medicinally relevant compounds. researchgate.netnih.gov For instance, the anti-HIV protease inhibitor Amprenavir contains a 3-(S)-tetrahydrofuranyl urethane (B1682113) group, which contributes to its potency. nih.gov The ether oxygen of the tetrahydrofuran ring can form hydrogen bonds within the active sites of enzymes, mimicking the action of a peptide's carbonyl oxygen. nih.gov This has made tetrahydrofuran derivatives attractive scaffolds in the design of novel therapeutic agents. nih.gov Furthermore, these derivatives serve as important synthetic intermediates that can undergo ring-opening or ring-expansion reactions to create more complex molecular architectures. researchgate.net

Historical Context of 3-Chlorotetrahydrofuran Research

This compound is a halogenated derivative of tetrahydrofuran. One of the early documented synthetic routes to this compound appears in a patent describing a multi-step process for the production of tetrahydrofuran. google.com In this process, 3-buten-1-ol (B139374) is chlorinated to form 3,4-dichlorobutan-1-ol, which is then treated with a base to yield this compound as an intermediate. google.com This intermediate is subsequently hydrogenated to produce the final tetrahydrofuran product. google.com

In academic research, this compound has been utilized as a precursor in the synthesis of more complex heterocyclic compounds. For example, it has been used to generate resonance-stabilized phosphorus ylides. researchgate.netresearchgate.net These ylides, derived from this compound-2,4-dione, can undergo further intramolecular reactions to form bicyclic products. researchgate.netresearchgate.net

More recently, derivatives of this compound have been investigated for their potential biological activity. In one study, a complex molecule incorporating a this compound moiety, specifically 2-(this compound-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole, was synthesized and evaluated for its anti-adenoviral properties. scilit.com The study found that this compound exhibited moderate activity against human adenovirus type 5. scilit.com This highlights the ongoing interest in using this compound as a scaffold for the development of new bioactive molecules. scilit.comnih.gov The fundamental chemical properties of this compound, such as its molecular weight and chemical formula (C₄H₇ClO), are well-documented in chemical databases like the NIST WebBook. nist.govnist.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNWFFKQCPXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335300 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19311-38-7 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorotetrahydrofuran

Direct Halogenation Approaches

The direct introduction of a chlorine atom onto the tetrahydrofuran (B95107) (THF) ring is a primary strategy for synthesizing 3-Chlorotetrahydrofuran. This approach can be further divided based on the nature of the chlorinating species, involving either electrophilic or radical intermediates.

Chlorination of Tetrahydrofuran and its Derivatives

Electrophilic chlorination involves the reaction of an electron-rich substrate with a reagent that delivers a positive chlorine equivalent (Cl⁺). While the direct electrophilic C-H chlorination of unsubstituted tetrahydrofuran is challenging due to the directing effect of the ether oxygen towards the alpha-positions (C2 and C5), the chlorination of functionalized THF derivatives offers a viable pathway. A notable example involves the conversion of 3-hydroxytetrahydrofuran (B147095) to this compound. google.com This transformation is effectively achieved using chlorinating agents such as thionyl chloride (SOCl₂). google.com This method leverages the hydroxyl group as a handle for substitution, neatly sidestepping the regioselectivity issues inherent in the parent THF ring. This reaction is a key step in synthetic routes toward valuable compounds like 3-aminomethyltetrahydrofuran. google.com

Radical chlorination proceeds via a free-radical chain reaction, typically initiated by UV light or a radical initiator. A chlorine radical (Cl•) abstracts a hydrogen atom from the substrate to form a carbon-centered radical, which then reacts with a chlorine molecule (Cl₂) to yield the chlorinated product and a new chlorine radical.

Theoretical and experimental studies on the gas-phase reaction of chlorine radicals with tetrahydrofuran have shown a distinct preference for hydrogen abstraction at the α-position (adjacent to the oxygen atom) over the β-position (C3 and C4). nih.govresearchgate.net The abstraction of an α-axial hydrogen is the most favorable pathway, leading predominantly to the formation of 2-chlorotetrahydrofuran (B82840). nih.gov This inherent regioselectivity makes direct radical chlorination of unsubstituted THF an unsuitable method for the practical synthesis of this compound. nih.govresearchgate.net

Table 1: Regioselectivity in Radical Chlorination of Tetrahydrofuran

| Position of H-Abstraction | Product | Energetic Favorability | Reference |

| α-axial | 2-Chlorotetrahydrofuran | Most Favorable | nih.gov |

| α-equatorial | 2-Chlorotetrahydrofuran | Less Favorable | researchgate.net |

| β-axial | This compound | Unfavorable | researchgate.net |

| β-equatorial | This compound | Unfavorable | researchgate.net |

Stereoselective Halogenation Strategies for Tetrahydrofuran Rings

Achieving stereocontrol during the chlorination of a tetrahydrofuran ring is a significant synthetic challenge, particularly when creating specific stereoisomers for applications in pharmaceuticals or natural product synthesis. While direct asymmetric chlorination of the C-H bond is difficult, stereoselectivity is often engineered into more complex transformations. For instance, the total synthesis of natural products containing a chlorinated tetrahydrofuran core, such as 6-chlorotetrahydrofuran acetogenin, has necessitated the development of highly stereoselective chlorination methods as key steps in the synthetic sequence. These strategies often rely on substrate control, where the existing stereocenters in a complex molecule direct the incoming chlorine atom to a specific face of the ring.

Cyclization Reactions Leading to this compound

An alternative and often more regioselective approach to this compound involves the formation of the heterocyclic ring from an acyclic precursor. These methods build the chlorinated THF skeleton through intramolecular cyclization.

Intramolecular Cycloetherification of Homoallylic Alcohols

A highly effective method for the synthesis of this compound and its derivatives is the intramolecular chlorocycloetherification of homoallylic alcohols. This reaction involves the activation of the double bond by a chlorine source, followed by a 5-endo-trig cyclization, where the hydroxyl group acts as an intramolecular nucleophile.

Research has demonstrated that sulfuryl chloride (SO₂Cl₂) is a particularly efficient reagent for this transformation, providing β-chlorotetrahydrofuran derivatives in high yields under mild, catalyst-free conditions. iitkgp.ac.inorganic-chemistry.org The reaction is typically fast, often completing within minutes in a solvent like dichloromethane. organic-chemistry.org This method tolerates a wide range of substituents on the homoallylic alcohol, making it a versatile tool for organic synthesis. iitkgp.ac.inorganic-chemistry.org

Table 2: Synthesis of this compound Derivatives via Chlorocycloetherification

| Substrate (Homoallylic Alcohol) | Product | Yield (%) | Reference |

| 1-phenyl-3-buten-1-ol | 3-chloro-2-phenyltetrahydrofuran | 95 | organic-chemistry.org |

| 1-(4-chlorophenyl)-3-buten-1-ol | 3-chloro-2-(4-chlorophenyl)tetrahydrofuran | 98 | organic-chemistry.org |

| 1-cyclohexyl-3-buten-1-ol | 3-chloro-2-cyclohexyltetrahydrofuran | 92 | organic-chemistry.org |

| 4-penten-2-ol | 3-chloro-5-methyltetrahydrofuran | 85 | organic-chemistry.org |

Another related cyclization pathway starts from 3,4-dichlorobutan-1-ol. Treatment of this precursor with a base results in intramolecular nucleophilic substitution, where the alkoxide displaces the chlorine atom at C-4 to form the tetrahydrofuran ring, yielding this compound.

Catalyst-Free 5-Endo Chlorocycloetherification

A direct and efficient method for synthesizing β-chlorotetrahydrofuran derivatives involves the catalyst-free 5-endo chlorocycloetherification of homoallylic alcohols. organic-chemistry.org This reaction, utilizing sulfuryl chloride as the chlorinating agent, proceeds under mild conditions. organic-chemistry.org A variety of homoallylic alcohols, substituted with either aryl or alkyl groups, can be smoothly converted into their corresponding β-chlorotetrahydrofurans in very good yields. organic-chemistry.org

The reaction of 3-buten-1-ol (B139374) with chlorine in the presence of a Group IA or IIA chloride at temperatures between 0°C and 50°C yields 3,4-dichlorobutan-1-ol, which can then be cyclized to this compound. google.com

| Reactant | Chlorinating Agent | Conditions | Product | Yield |

| Homoallylic alcohols | Sulfuryl chloride | Mild, catalyst-free | β-chlorotetrahydrofurans | Very good organic-chemistry.org |

| 3-Buten-1-ol | Chlorine | 0-50°C, Group IA/IIA chloride | 3,4-Dichlorobutan-1-ol | - |

L-Proline Catalyzed Intramolecular Cyclization to β-Halogenated Tetrahydrofuran

L-proline serves as an effective catalyst for the intramolecular cyclization of 5-hydroxypentenes to yield β-halogenated tetrahydrofurans. scribd.comresearchgate.net This method offers a simple and efficient route for the synthesis of these compounds. scribd.comresearchgate.net The reaction of various 5-hydroxypentenes with N-bromosuccinimide (NBS) or iodine (I2) in the presence of L-proline can produce the corresponding β-bromo- or β-iodotetrahydrofuran derivatives in high yields within a short reaction time at 0°C. scribd.com The addition of L-proline has been shown to enhance both the reaction rate and the yield compared to uncatalyzed reactions. scribd.com For instance, the reaction of 5-hydroxypentene with NBS in tetrahydrofuran (THF) at 0°C for 10 minutes in the presence of L-proline results in the formation of β-bromotetrahydrofuran. researchgate.net

| Reactant | Halogen Source | Catalyst | Solvent | Conditions | Product |

| 5-Hydroxypentenes | NBS or I2 | L-Proline | THF | 0°C, 10 min | β-bromo- or β-iodotetrahydrofurans scribd.comresearchgate.net |

Ring-Closure Reactions from 3,4-Dichlorobutan-1-ol

The synthesis of this compound can be achieved through the ring-closure of 3,4-dichlorobutan-1-ol. google.comgoogle.com This process involves treating 3,4-dichlorobutan-1-ol with an aqueous or alcoholic solution of a Group IA or IIA base, such as sodium hydroxide (B78521) or calcium hydroxide. google.comgoogle.com The reaction is typically conducted at temperatures ranging from 25°C to 200°C and under pressures from atmospheric to 50 psia, in the absence of oxygen. google.com This method can yield this compound, sometimes in a mixture with by-products like 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran. google.comgoogle.com A specific example demonstrated a 94.5% yield of this compound from 3,4-dichlorobutan-1-ol at 100% conversion, with the product co-distilling with water at 92°-93°C. google.com

| Reactant | Base | Temperature | Pressure | Product | Yield |

| 3,4-Dichlorobutan-1-ol | Group IA or IIA base (e.g., NaOH, Ca(OH)2) | 25-200°C | Atmospheric to 50 psia | This compound | 94.5% google.com |

Derivatization from Precursors

This compound can also be synthesized through the chemical modification of various precursor molecules.

Synthesis from 2,3-Dihydro-2H-furan via N-Chlorotriazole Addition

The addition of an N-chlorotriazole to 2,3-dihydro-2H-furan in 1,4-dioxane (B91453) at room temperature leads to the formation of diastereoisomeric mixtures of 2-(cis-3-chlorotetrahydrofuran-2-yl)- and 2-(trans-3-chlorotetrahydrofuran-2-yl)-4-(heptafluoropropyl)-5-tosyl-2H-1,2,3-triazoles. mdpi.com These addition products can then be separated into individual isomers using column chromatography. mdpi.com This reaction demonstrates a method to introduce the this compound moiety into a more complex molecular scaffold. mdpi.com

Utilization in Phosphorus Ylide Synthesis from this compound-2,4-dione

This compound-2,4-dione is a key precursor in the synthesis of highly functionalized, stable heterocyclic phosphorus ylides. researchgate.netnih.govbohrium.com The reaction involves the protonation of reactive 1:1 intermediates, which are generated from the reaction between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates, by this compound-2,4-dione. researchgate.netbohrium.com This leads to the formation of vinylphosphonium salts. These salts then undergo a Michael addition with the conjugate base of the CH-acid to produce the desired phosphorus ylides containing a furandione ring system in excellent yields, typically ranging from 80-85%. researchgate.netnih.govresearchgate.net

Formation as an Intermediate in C(sp3)–H Functionalization

This compound can be formed as a transient intermediate in C(sp3)–H functionalization reactions. chinesechemsoc.orgchinesechemsoc.orguva.nl In one such process involving an IrIII/NiII-metallaphotoredox-catalyzed reaction, an α-carbon-centered tetrahydrofuran radical is generated. chinesechemsoc.orgchinesechemsoc.org This radical is captured by a Ni(II) catalyst to form a Ni(III) complex. chinesechemsoc.org Subsequent reductive elimination from this complex yields 2-chlorotetrahydrofuran. chinesechemsoc.orgchinesechemsoc.org Another photochemical method utilizes phenylglyoxylic acid as a photoinitiator to achieve α-chlorination of tetrahydrofuran, which then acts as an electrophile for further reactions. scispace.com

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of valuable chemical intermediates, including this compound. These approaches aim to reduce the environmental impact of chemical processes by utilizing safer reagents, minimizing waste, and employing more efficient reaction conditions. Key strategies in the green synthesis of this compound and its derivatives include catalyst-free reactions, the use of biomass-derived starting materials, and the application of environmentally benign catalytic systems.

One notable green approach is the catalyst-free 5-endo chlorocycloetherification of homoallylic alcohols. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method utilizes sulfuryl chloride as the chlorinating agent and proceeds efficiently under mild conditions to yield β-chlorotetrahydrofuran derivatives. organic-chemistry.org The absence of a catalyst simplifies the reaction setup and purification process, reducing waste and potential contamination. organic-chemistry.orgorganic-chemistry.org

The utilization of renewable resources is a cornerstone of green chemistry. A sustainable pathway to chiral tetrahydrofurans has been developed through the selective dehydration of pentoses, which are abundant carbohydrates derived from biomass. nih.gov For instance, L-arabinose, a waste product from the sugar beet industry, can be converted to a chiral tetrahydrofuran derivative on a multi-gram scale without the need for protecting groups. nih.gov This strategy has also been successfully applied to other biomass-derived sugars like D-lyxose and D-xylose. nih.gov While this specific method yields a hydroxylated tetrahydrofuran, it establishes a significant precedent for accessing the tetrahydrofuran core from renewable feedstocks, which could be adapted for the synthesis of this compound.

Furthermore, the development of environmentally friendly catalytic systems offers a promising avenue for greener syntheses. Iron and manganese-mediated reactions, for example, are considered more environmentally benign alternatives to traditional methods. smolecule.com Iron triflate has been shown to be an effective catalyst for etherification reactions. smolecule.com Additionally, manganese-mediated tetrahydrofuranylation provides a cost-effective and greener approach to ether synthesis. smolecule.com The use of earth-abundant and low-toxicity metals like iron is a key aspect of sustainable catalysis. rsc.orgsioc-journal.cnsemanticscholar.org

Solvent-free reaction conditions also represent a significant step towards greener chemical production. An environmentally friendly protocol for the tetrahydrofuranylation of alcohols has been developed using sodium hydrogen sulfate (B86663) supported on silica (B1680970) gel (NaHSO₄–SiO₂) as a catalyst under solvent-free conditions. oup.com This method is not only efficient but also minimizes the use of volatile organic compounds, which are often hazardous. Although this method describes the addition of a tetrahydrofuranyl group to an alcohol, the principles of using a reusable solid acid catalyst and eliminating organic solvents are highly relevant to the green synthesis of the this compound ring itself.

A multi-step synthesis of this compound has also been documented, starting from the reaction of propylene (B89431) and aqueous formaldehyde (B43269) in the presence of silica sand to produce 3-buten-1-ol. google.com This intermediate is then chlorinated to form 3,4-dichlorobutan-1-ol, which is subsequently treated with a base to yield this compound. google.com The green aspects of this pathway would depend on the specific reagents and conditions used in each step, with potential for optimization according to green chemistry principles.

Table 1: Catalyst-Free Synthesis of β-Chlorotetrahydrofuran Derivatives

| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |

| Homoallylic Alcohols | Sulfuryl Chloride | Mild, Catalyst-Free | β-Chlorotetrahydrofurans | High | organic-chemistry.org |

Table 2: Sustainable Synthesis of Chiral Tetrahydrofurans from Biomass

| Biomass Source | Key Intermediate | Reaction | Product | Yield (over 2 steps) | Reference |

| L-Arabinose | Hydrazone | TFA-mediated cyclization | Chiral Tetrahydrofuran | 67% | nih.gov |

| D-Lyxose | Hydrazone | TFA-mediated cyclization | Chiral Tetrahydrofuran | 66% | nih.gov |

| D-Xylose | Hydrazone | TFA-mediated cyclization | Chiral Tetrahydrofuran | 61% | nih.gov |

Table 3: Environmentally Friendly Catalytic Systems for Tetrahydrofuran Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Iron Triflate | Etherification | Environmentally benign metal catalyst | smolecule.com |

| Manganese Powder | Tetrahydrofuranylation | Cost-effective, environmentally benign | smolecule.com |

| NaHSO₄–SiO₂ | Tetrahydrofuranylation | Reusable solid acid catalyst, solvent-free | oup.com |

Reactivity and Reaction Mechanisms of 3 Chlorotetrahydrofuran

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine in 3-chlorotetrahydrofuran is an electrophilic center, making it susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although the specific conditions and the nature of the nucleophile can influence the reaction's characteristics.

SN2 Reactions and Stereochemical Implications

Nucleophilic substitution reactions on this compound generally follow an SN2 pathway. gacariyalur.ac.inchemicalnote.com This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. chemicalnote.commasterorganicchemistry.com A key consequence of this backside attack is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org If the starting material is a specific stereoisomer, the product will have the opposite configuration at the carbon atom that underwent substitution. masterorganicchemistry.comlibretexts.org

The rate of SN2 reactions is dependent on the concentration of both the this compound substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.com Steric hindrance around the reaction center can significantly impact the reaction rate; bulkier substituents on the tetrahydrofuran (B95107) ring can impede the nucleophile's approach, slowing down the reaction. chemicalnote.comlibretexts.org The nature of the leaving group is also crucial, with weaker bases being better leaving groups. gacariyalur.ac.in

The stereoselectivity of these substitution reactions can be influenced by the nature of the halogen and the nucleophile. For instance, in related α-halogenated tetrahydrofurans, the diastereoselectivity of nucleophilic substitution is explained by the conformational preferences and stereoelectronic effects of the intermediate oxocarbenium ions. acs.orgacs.org While fluorine-substituted analogs may favor the formation of 1,2-cis products, chlorine- and bromine-substituted compounds tend to yield 1,2-trans products. acs.org The diastereoselectivity often decreases as the nucleophilicity of the attacking species increases. acs.orgacs.org

Formation of Tetrahydro-2-furanyl Ethers with Alcohols, Phenols, and Other Nucleophiles

This compound can react with a variety of nucleophiles, including alcohols, phenols, and amines, to form the corresponding substituted tetrahydrofuran derivatives. smolecule.com A common application is the use of 2-chlorotetrahydrofuran (B82840) as a protecting group for alcohols, forming tetrahydro-2-furanyl (THF) ethers. nih.gov This reaction is often carried out under basic conditions to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

The Williamson ether synthesis provides a foundational method for creating these ether linkages, involving the attack of an alkoxide on the electrophilic carbon of the chloro-substituted tetrahydrofuran. smolecule.com To favor substitution over competing elimination reactions, primary alkyl halides or sulfonate esters are often preferred as electrophilic partners. smolecule.com The reaction typically proceeds with an inversion of configuration at the reaction center due to the backside attack of the nucleophile. smolecule.com

The table below summarizes the formation of tetrahydrofuranyl ethers from various alcohols and phenols, highlighting the versatility of this reaction.

| Nucleophile (Alcohol/Phenol) | Product | Reaction Conditions | Reference |

| n-Octanol | 2-(Octyloxy)tetrahydrofuran | Mn(0), CCl4, THF, 65°C | nih.gov |

| Secondary Alcohols | Secondary THF ethers | Mn(0), CCl4, THF, 65°C | nih.gov |

| Allylic Alcohols | Allylic THF ethers | Mn(0), CCl4, THF, 65°C | nih.gov |

| Benzylic Alcohols | Benzylic THF ethers | Mn(0), CCl4, THF, 65°C | nih.gov |

| Phenol | 2-Phenoxytetrahydrofuran | Mn(0), CCl4, THF, 65°C | nih.gov |

| Dimethylphenylcarbinol | 2-(Dimethylphenylmethoxy)tetrahydrofuran | Mn(0), CCl4, THF, 65°C | nih.gov |

Elimination Reactions

Under appropriate conditions, this compound can undergo elimination reactions, where the chlorine atom and a proton from an adjacent carbon are removed to form a double bond, leading to unsaturated products like dihydrofurans. google.com

Dehydrochlorination Pathways and Products

The primary elimination pathway for this compound is dehydrochlorination, which can be promoted by the presence of a base. google.com The reaction of 3,4-dichlorobutan-1-ol with an aqueous base can yield this compound, which under certain conditions can further eliminate to form 2,3-dihydrofuran (B140613) and/or 2,5-dihydrofuran. google.com The choice of base and reaction temperature can influence the product distribution. google.com For instance, the use of a strong, bulky base generally favors elimination over substitution. uci.edu

In some cases, the initially formed α-chlorotetrahydrofuran can undergo dehydrochlorination to yield dihydrofuran. acs.orgthieme-connect.de This process can be facilitated by ligands in certain catalytic systems. acs.org For example, a plausible mechanism for the formation of furans from trichloroethyl vinyl ethers involves the initial formation of an α-chlorotetrahydrofuran intermediate, which then undergoes dehydrochlorination. acs.org

Stereochemical Outcomes of Elimination Processes

Elimination reactions, particularly those proceeding through an E2 mechanism, are often stereospecific. numberanalytics.comalrasheedcol.edu.iq The E2 reaction requires a specific spatial arrangement of the leaving group and the proton being abstracted, known as an anti-periplanar conformation. numberanalytics.comlibretexts.org In this arrangement, the hydrogen and the leaving group are on opposite sides of the C-C bond. libretexts.org This stereochemical requirement has significant consequences for the geometry of the resulting alkene.

For cyclic systems like this compound, the requirement for an anti-periplanar arrangement means that the chlorine and the beta-hydrogen must be in a diaxial orientation for the E2 elimination to occur efficiently. libretexts.org The stability of the conformer containing this diaxial arrangement will influence the reaction rate. libretexts.org The Zaitsev rule generally predicts that the more substituted (and thus more stable) alkene will be the major product of an elimination reaction. uci.edu However, the stereochemical constraints of the E2 mechanism can sometimes lead to the formation of the less substituted alkene (Hofmann product) if the anti-periplanar arrangement is only accessible for a less-substituted beta-hydrogen.

In contrast, E1 elimination reactions proceed through a carbocation intermediate. uci.edunumberanalytics.com The formation of this planar intermediate leads to a loss of stereochemical information, and thus E1 reactions are generally not stereospecific. numberanalytics.commasterorganicchemistry.com

Ring-Opening Reactions

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions. In the context of this compound, ring-opening can be initiated by strong nucleophiles or under conditions that promote the formation of reactive intermediates. For example, the reaction of 2-vinyl-3-chlorotetrahydrofuran with samarium diiodide leads to a ring-scission reaction, forming a diene. studfile.net Interestingly, both cis- and trans-isomers of the starting material yield the same diene, suggesting the involvement of a common intermediate formed through electron transfer from the samarium diiodide. studfile.net

Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) have provided insights into the mechanism of C-O bond cleavage. nih.gov These studies suggest that the reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the ring-opened product. nih.gov While not specific to this compound, these findings highlight the potential for ring-opening reactions in the presence of suitable reagents that can activate the ether linkage.

Base-Induced Ring Fission

The cleavage of the tetrahydrofuran ring in this compound is a notable reaction, particularly under reductive conditions which can be initiated by certain reagents that act as bases or electron donors. One prominent example is the fragmentation of the ring system using samarium diiodide (SmI₂). This process is described as a reductive 1,2-elimination. semanticscholar.org In this reaction, samarium diiodide, a potent single-electron transfer reagent, initiates a fragmentation cascade. The likely mechanism involves the transfer of an electron to the C-Cl bond, leading to its cleavage and the formation of a carbon-centered radical at the C3 position. This radical intermediate can then undergo further rearrangement, culminating in the cleavage of a C-O bond and the fragmentation of the tetrahydrofuran ring to yield an alkene product. semanticscholar.org This transformation highlights a specific pathway for ring fission that is not a simple hydrolysis or base-catalyzed ring opening, but a more complex fragmentation driven by single-electron transfer.

Mechanisms of Ring Scission in Substituted Tetrahydrofurans

The scission of the tetrahydrofuran ring is a key transformation that underscores its reactivity. While tetrahydrofuran itself is relatively stable and requires strong acids or specialized catalysts for cleavage, the presence of substituents can significantly alter its reactivity profile. The mechanisms of ring scission are diverse and depend on the nature of the substituent and the reaction conditions.

Nucleophilic Attack on Activated Rings: In related, more strained cyclic ethers like epoxides, ring-opening occurs readily via nucleophilic attack. masterorganicchemistry.com Strong nucleophiles such as Grignard reagents attack the least substituted carbon of an epoxide, leading to C-O bond cleavage. masterorganicchemistry.comgeeksforgeeks.org While the lower ring strain of tetrahydrofuran makes it much less susceptible to this type of reaction, the presence of an electron-withdrawing group like chlorine at the C3 position can influence the ring's electronic properties, though direct nucleophilic attack leading to ring scission remains challenging without further activation.

Acid-Catalyzed Ring Opening: Protic or Lewis acids can protonate or coordinate to the ring oxygen, activating the C-O bonds towards nucleophilic attack. This can lead to polymerization or the formation of diol derivatives if water is the nucleophile.

Reductive Cleavage: As seen with this compound and samarium diiodide, reductive processes can induce ring fragmentation. semanticscholar.org This often involves the formation of radical intermediates that are unstable and rearrange to break open the ring.

Oxidative Cleavage: In some systems, oxidation can lead to ring scission. For instance, the oxidation of ketones with reagents like hydrogen peroxide in a basic medium can result in the cleavage of adjacent carbon-carbon bonds. beilstein-journals.org While not a direct reaction of the ether, such principles can be relevant in multifunctional molecules containing a tetrahydrofuran moiety.

The stability of the tetrahydrofuran ring is significant, but its scission can be achieved through various mechanistic pathways, often facilitated by activating substituents or potent reagents that can initiate cleavage via ionic or radical intermediates.

Cycloaddition Reactions Involving this compound Moieties

Saturated cyclic compounds like this compound cannot directly participate in cycloaddition reactions, which require the presence of π-electron systems. However, the this compound moiety can serve as a precursor to an unsaturated derivative, 2,3-dihydrofuran, which is an excellent substrate for various cycloaddition reactions. The conversion can be achieved via an elimination reaction, such as the reductive elimination of HCl. semanticscholar.org Once formed, 2,3-dihydrofuran can engage as the 2π-electron component or, in some cases, as part of a larger π-system in several types of cycloadditions.

These reactions are synthetically valuable as they allow for the rapid construction of complex, fused, and spirocyclic ring systems containing the furan (B31954) structural core. The table below summarizes key cycloaddition reactions involving the 2,3-dihydrofuran moiety.

| Cycloaddition Type | Reactant Partner(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | 1,4-Benzoquinones | Chiral Oxazaborolidinium Triflimidate | Chiral Phenolic Tricycles | nih.gov |

| [4+1] Cycloaddition | α,β-Unsaturated Ketones, Diazoacetates | Copper / Planar-Chiral Bipyridine Ligand | Highly Substituted 2,3-Dihydrofurans | nih.gov |

| [2+2] Cycloaddition | Acylaminoacrylates | Methylaluminoxane (MAO) | Fused Cyclobutane Derivatives | researchgate.net |

| Formal [3+2] and [4+2] Cycloadditions | Propiolates, Butenediol Derivatives | Gold Catalyst | Substituted Dihydrofurans and Dihydropyrans | rsc.orgrsc.org |

Radical Reactions and their Mechanisms

The tetrahydrofuran ring is susceptible to radical reactions, typically involving the abstraction of a hydrogen atom to form a carbon-centered radical. This reactivity can be harnessed for C-H functionalization, allowing for the introduction of new substituents onto the ring. The presence of the chlorine atom in this compound influences the regioselectivity of these reactions.

The mechanism for radical C-H functionalization generally proceeds through a chain reaction involving initiation, propagation, and termination steps. In modern synthetic chemistry, these reactions are often initiated by photoredox catalysis. rsc.orgchinesechemsoc.org

Initiation: The reaction is often started by a photocatalyst which, upon absorbing light, becomes excited. This excited catalyst can then interact with a halogen source, such as N-bromosuccinimide or even a chloride salt, to generate a halogen radical (e.g., Br• or Cl•). rsc.orgscw.cloud For example, a commercially available bromide salt can be photoactivated by a catalyst like 4-CzIPN to generate a bromine radical. rsc.org

Propagation: The highly reactive halogen radical abstracts a hydrogen atom from the tetrahydrofuran ring in a step known as Hydrogen Atom Transfer (HAT). In unsubstituted tetrahydrofuran, abstraction at the α-position (C2 or C5) is favored due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. rsc.org The resulting α-carbon-centered tetrahydrofuran radical is a key intermediate. chinesechemsoc.org This radical can then be trapped by various radical acceptors or participate in cross-coupling reactions.

Product Formation: In metallaphotoredox systems, the THF radical can be captured by a metal catalyst (e.g., Ni(II)) to form an organometallic intermediate (e.g., Ni(III)). This intermediate can then undergo reductive elimination to form a new C-C or C-heteroatom bond, yielding the functionalized product and regenerating the catalyst. chinesechemsoc.org A notable example is the formation of 2-chlorotetrahydrofuran via the reductive elimination from a nickel(III) complex. chinesechemsoc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chlorotetrahydrofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-chlorotetrahydrofuran. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. While specific spectral data for the parent this compound is not extensively published, the analysis of its derivatives is well-documented. oup.comelectronicsandbooks.comokayama-u.ac.jp

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the tetrahydrofuran (B95107) ring would exhibit characteristic chemical shifts and splitting patterns due to the influence of the electronegative oxygen and chlorine atoms.

The protons on carbons adjacent to the oxygen (C2 and C5) are expected to be deshielded and appear at a lower field (higher ppm) compared to those in unsubstituted alkanes. The proton on the carbon bearing the chlorine atom (C3) would also be significantly deshielded. The protons on C4 would be the most shielded. The coupling between adjacent protons would result in complex splitting patterns, which can be analyzed to confirm the connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H on C2 | 3.8 - 4.2 | Multiplet |

| H on C3 | 4.3 - 4.7 | Multiplet |

| H on C4 | 2.0 - 2.5 | Multiplet |

| H on C5 | 3.7 - 4.1 | Multiplet |

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by the same electronic effects observed in the ¹H NMR spectrum.

The carbons bonded to the electronegative oxygen (C2 and C5) and chlorine (C3) would be deshielded and appear at a higher chemical shift value. The carbon at the C4 position would be the most shielded. For derivatives such as 2-(p-methoxyphenyl)-3-chlorotetrahydrofuran, reported ¹³C NMR data shows signals at δ = 57.3, 55.1, and 52.5 ppm, which are attributed to the carbons of the tetrahydrofuran ring. oup.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 68 - 72 |

| C3 | 55 - 60 |

| C4 | 30 - 35 |

| C5 | 67 - 71 |

Note: These are estimated values based on typical ranges for similar structures. libretexts.orgcareerendeavour.com

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations between protons that are coupled to each other, typically those on adjacent carbons. This would allow for the tracing of the proton connectivity around the ring, confirming the sequence of the methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₄H₇ClO), the exact molecular weight is 106.551 g/mol . nist.govnist.gov

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 106. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z = 108 with approximately one-third the intensity of the molecular ion peak is expected. neu.edu.tr

Common fragmentation pathways for ethers and halogenated compounds would likely be observed:

Alpha-cleavage: The bond adjacent to the ether oxygen can break, leading to the loss of a fragment and the formation of a stable oxonium ion.

Loss of Chlorine: The molecule can lose a chlorine atom (Cl•), resulting in a fragment at m/z = 71.

Ring Opening and Fragmentation: The tetrahydrofuran ring can open and subsequently fragment into smaller pieces.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (sp³) | 2850 - 3000 | Alkane C-H stretching |

| C-O (ether) | 1050 - 1150 | C-O-C asymmetric stretching |

| C-Cl | 600 - 800 | C-Cl stretching |

The C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹. pressbooks.pub A strong absorption band characteristic of the C-O-C ether linkage would be prominent in the 1050-1150 cm⁻¹ region. The presence of the chlorine atom would give rise to an absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate information on bond lengths, bond angles, and stereochemistry. While X-ray crystallography has been used to determine the structure of derivatives, such as certain substituted this compound compounds, publicly available crystallographic data for the parent this compound was not found in the searched literature. acs.org The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Advanced Spectroscopic Techniques for Elucidating Electronic Structure and Chemical Bonding

Advanced spectroscopic techniques are indispensable for a deep understanding of the electronic structure and nature of chemical bonds within a molecule. nih.govuts.edu.au Methods like X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), Electron Energy-Loss Spectroscopy (EELS), and Electron Paramagnetic Resonance (EPR) spectroscopy provide element-specific and chemical-state-specific information that is crucial for characterizing complex molecules like this compound. carleton.educern.chresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. aps.orgaps.org By tuning the X-ray energy around the absorption edge of an element (e.g., chlorine, oxygen, or carbon in this compound), fine structures in the spectrum, known as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can be analyzed.

Detailed Research Findings: Specific XAS studies on this compound are not readily found in the literature. However, research on similar molecules provides a framework for what could be expected. For instance, XAS studies on furan (B31954) and its derivatives on surfaces have been used to identify the orientation and bonding of the molecule. researchgate.nettandfonline.com For this compound, XAS at the chlorine K-edge could provide detailed information about the C-Cl bond length and the coordination environment of the chlorine atom. Similarly, analysis at the oxygen K-edge would reveal insights into the C-O bonds within the tetrahydrofuran ring. The XANES region would be particularly sensitive to the oxidation state and local symmetry of the absorbing atom. rsc.org

A hypothetical XAS experiment on this compound would involve irradiating the sample with tunable X-rays and measuring the absorption coefficient as a function of energy. The resulting spectrum would show a sharp rise at the absorption edge of the target element, followed by oscillations (the EXAFS region). Analysis of these oscillations can yield precise information about the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. micro.org.aucaltech.eduunimi.it It works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. carleton.educern.ch

Detailed Research Findings: While no specific XPS data for this compound is available, studies on related compounds demonstrate the utility of this technique. For example, XPS has been used to study the surface chemistry of polymers containing furan rings and to investigate the reactivity of imine groups. researchgate.netd-nb.info In the context of this compound, XPS would be able to identify the constituent elements (carbon, oxygen, chlorine, and hydrogen, though hydrogen is not directly detected) and provide information about their chemical states.

The binding energy of the core electrons is sensitive to the chemical environment. For this compound, one would expect to see distinct peaks for carbon atoms bonded to oxygen, chlorine, and other carbon atoms. The C 1s spectrum would likely show multiple components corresponding to the different carbon environments in the molecule. The O 1s peak would provide information about the ether linkage, and the Cl 2p peak would be characteristic of the C-Cl bond. Shifts in these binding energies can reveal details about the electronic structure and bonding. For instance, the electronegativity of the chlorine atom would be expected to shift the binding energy of the adjacent carbon atom to a higher value.

Hypothetical XPS Data for this compound:

| Element | Orbital | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285-288 | Differentiating C-C, C-O, and C-Cl bonds |

| Oxygen | O 1s | ~532-534 | Characterizing the ether linkage |

| Chlorine | Cl 2p | ~200-202 | Confirming the presence and chemical state of chlorine |

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy distribution of electrons that have passed through a thin sample. researchgate.netrsc.org Some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of various processes in the sample, such as plasmon excitations, interband transitions, and inner-shell ionizations. arxiv.orgaps.org EELS is often performed in a transmission electron microscope (TEM), allowing for high spatial resolution. researchgate.net

Detailed Research Findings: Specific EELS studies on this compound are absent from the scientific literature. However, the principles of EELS suggest it could provide valuable information. The core-loss edges in an EELS spectrum are analogous to X-ray absorption edges and can provide elemental and chemical bonding information. For this compound, the carbon, oxygen, and chlorine K-edges could be analyzed to map the elemental distribution at a high spatial resolution, should the sample be prepared appropriately. The fine structure of these edges (Electron Energy-Loss Near Edge Structure, or ELNES) is sensitive to the local electronic structure, including oxidation states and coordination.

The low-loss region of the EELS spectrum provides information about the valence electron excitations, such as plasmons. This can be used to determine optical properties like the dielectric function.

Potential EELS Analysis of this compound:

| Spectral Region | Excitation | Information Gained |

| Low-Loss (<50 eV) | Plasmon and interband transitions | Dielectric properties, band structure |

| Core-Loss (>50 eV) | Inner-shell ionization | Elemental composition, chemical bonding, oxidation state |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. ethz.chwikipedia.orgrsc.org It is analogous to Nuclear Magnetic Resonance (NMR), but excites electron spins instead of nuclear spins. wikipedia.org EPR is particularly useful for studying organic and inorganic radicals, and transition metal complexes. wikipedia.orgnih.gov

Detailed Research Findings: For this compound to be studied by EPR, it would first need to be converted into a radical species, for example, by irradiation. rsc.orgrsc.orgpsu.edu Studies on radical cations of other cyclic ethers, such as tetrahydrofuran itself, have been performed. psu.edu These studies show that the hyperfine coupling constants of the protons are sensitive to the conformation of the ring.

If a radical of this compound were generated, EPR spectroscopy could provide detailed information about the distribution of the unpaired electron within the molecule. The g-factor and hyperfine coupling constants would be the key parameters obtained from the spectrum. The hyperfine coupling to the protons on the ring and to the chlorine nucleus would be particularly informative. The chlorine atom has two common isotopes with nuclear spins (³⁵Cl and ³⁷Cl, both I=3/2), which would lead to characteristic splitting patterns in the EPR spectrum, confirming the location of the radical center relative to the chlorine atom.

Research on the radical cation of bis-chlorinated dimethyl ether has shown that the unpaired electron can be largely shared between the two chlorine atoms, forming a five-membered ring structure. rsc.orgrsc.orgpsu.edu A similar interaction might be possible in a radical cation of this compound, where the oxygen and chlorine atoms could interact.

Expected EPR Spectral Features for a this compound Radical:

| Parameter | Information |

| g-factor | Provides information about the electronic environment of the unpaired electron. |

| Hyperfine coupling | Reveals the interaction of the unpaired electron with magnetic nuclei (¹H, ³⁵Cl, ³⁷Cl), indicating the spin density distribution. |

| Linewidth | Can give insights into dynamic processes and relaxation mechanisms. rsc.org |

Computational Chemistry and Theoretical Studies of 3 Chlorotetrahydrofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of 3-Chlorotetrahydrofuran and predicting its reactivity. univ-amu.frarxiv.orgidosr.org These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals and energy landscapes. idosr.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. idosr.org It is particularly valuable for mapping out reaction mechanisms and calculating the energy barriers associated with chemical transformations. nih.govchemrxiv.orgrsc.org For this compound, DFT calculations can elucidate the pathways of nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile, or elimination reactions.

Studies on similar molecules, such as tetrahydrofuran (B95107) (THF), have utilized DFT to determine the energy barriers for processes like hydrogen abstraction. researchgate.net For instance, the energy barrier for hydrogen abstraction from THF has been calculated, and these values are influenced by solvation effects. researchgate.net In the context of this compound, DFT would be employed to model the transition states of its reactions, providing critical data on the activation energies. These energy barriers are key indicators of reaction kinetics; a lower energy barrier corresponds to a faster reaction rate. For example, DFT calculations could compare the energy profiles for SN1 and SN2 reaction pathways, predicting which mechanism is more favorable under specific conditions.

Table 1: Illustrative DFT-Calculated Energy Barriers for Proposed Reactions of this compound

| Reaction Type | Nucleophile/Base | Solvent | Calculated Energy Barrier (kcal/mol) |

| SN2 Substitution | OH⁻ | Water | 25.4 |

| E2 Elimination | t-BuOK | DMSO | 22.1 |

| SN1 Solvolysis | H₂O | Water | 35.8 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. Actual values would be derived from specific computational studies.

The reactivity of a molecule can be effectively predicted by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.comimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates higher reactivity. irjweb.com For this compound, the chlorine atom, being highly electronegative, influences the energy and distribution of these orbitals. The LUMO is expected to be localized around the C-Cl bond, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -10.8 | Indicates nucleophilic character, likely involving the oxygen lone pairs. |

| LUMO | 1.5 | Indicates electrophilic character, centered on the anti-bonding orbital of the C-Cl bond. |

| HOMO-LUMO Gap | 12.3 | Suggests moderate stability and reactivity. |

Note: This table contains predicted values for illustrative purposes. Specific values are obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com These simulations provide valuable insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or reactants. mdpi.comdovepress.comkenkyuukai.jp By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the potential energy surface and identify the most stable conformations of the molecule.

In Silico Prediction of Chemical Phenomena

The term in silico refers to experiments performed on a computer or via computer simulation. nih.govchemrxiv.org In the context of this compound, in silico methods can be used to predict a wide range of chemical phenomena and properties. nih.gov This includes the prediction of physicochemical properties such as boiling point, vapor pressure, and partition coefficients, as well as the prediction of its reactivity in various chemical environments. chemeo.com

Quantum chemical calculations and MD simulations are key components of the in silico toolkit. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, which are a form of in silico prediction, can be developed to correlate the structural features of this compound with its chemical or biological activity. These predictive models are invaluable in the early stages of chemical research and development, as they can help to prioritize experimental work and guide the design of new molecules with desired properties.

Applications of 3 Chlorotetrahydrofuran in Complex Molecule Synthesis

Asymmetric Synthesis Utilizing Chiral 3-Chlorotetrahydrofuran Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral derivatives of this compound, or precursors that generate this moiety in situ, are valuable tools in asymmetric synthesis for creating stereodefined tetrahydrofuran-containing molecules.

A powerful strategy for the enantioselective synthesis of substituted tetrahydrofurans involves the intramolecular cyclization of acyclic precursors where the stereochemistry is set prior to ring formation. sfu.ca In this context, chiral chlorohydrins are excellent substrates. The synthesis developed by Britton and colleagues provides a method to access all potential diastereoisomers of 2,5-disubstituted 3-hydroxytetrahydrofurans starting from α-chloroaldehydes. sfu.ca The process begins with an asymmetric aldol (B89426) reaction to create a syn-β-ketochlorohydrin, followed by a stereoselective reduction to yield a chlorodiol. sfu.ca This chiral chlorodiol can then be directly cyclized to the corresponding tetrahydrofuranol via an intramolecular SN2 displacement of the chloride by a hydroxyl group. sfu.ca This cyclization step proceeds with high fidelity, effectively transferring the stereochemistry of the acyclic precursor to the final cyclic product.

Table 1: Key Cyclization Step in Enantioselective THF Synthesis

| Precursor | Reagents | Product | Stereochemistry | Ref. |

| Chiral Chlorodiol | Ag₂O, AgOTf or heat in H₂O/MeOH | 2,3-syn-Tetrahydrofuranol | Inversion at C-Cl center | sfu.ca |

Enantiomerically pure molecules derived from natural sources, known as the "chiral pool," provide readily available starting materials for the synthesis of complex chiral targets. wikipedia.org In this paradigm, enantiopure (R)- or (S)-3-chlorotetrahydrofuran functions as a valuable chiral building block. The chlorine atom serves as an effective leaving group, allowing for a range of SN2 reactions. This enables the introduction of diverse nucleophiles at the C3 position with a predictable inversion of stereochemistry, thereby preserving and transferring the chiral information from the starting material to the product. This approach is highly efficient for creating libraries of chiral 3-substituted tetrahydrofuran (B95107) derivatives.

Table 2: Versatility of Chiral this compound as a Building Block

| Reagent | Nucleophile | Reaction Type | Product Class |

| (R)-3-Chlorotetrahydrofuran | R-NH₂ (Amine) | Nucleophilic Substitution | (S)-3-Amino-tetrahydrofuran |

| (R)-3-Chlorotetrahydrofuran | NaN₃ (Sodium Azide) | Nucleophilic Substitution | (S)-3-Azido-tetrahydrofuran |

| (R)-3-Chlorotetrahydrofuran | R-SH (Thiol) | Nucleophilic Substitution | (S)-3-Thio-tetrahydrofuran |

| (R)-3-Chlorotetrahydrofuran | NaCN (Sodium Cyanide) | Nucleophilic Substitution | (S)-3-Cyano-tetrahydrofuran |

Total Synthesis of Natural Products Incorporating this compound Moieties

Many natural products, particularly those isolated from marine organisms, feature halogenated tetrahydrofuran cores. acs.orgnih.gov The synthesis of these complex molecules often relies on strategic bond formations where a chloro-substituted intermediate is key to constructing the central heterocyclic ring with precise stereochemical control. nih.gov

A significant family of halogenated, tetrahydrofuran-containing natural products has been isolated from red algae of the genus Laurencia. acs.org These marine acetogenins (B1209576) often feature an all-cis, 2,5-dialkyltetrahydrofuran core with bromine or chlorine atoms at various positions. acs.org Synthetic strategies aimed at these molecules frequently employ halocyclization reactions. An alternative and effective approach involves the cyclization of an acyclic chlorodiol, where the intramolecular nucleophilic attack of a hydroxyl group displaces the chloride to form the tetrahydrofuran ring. sfu.ca This method provides a direct route to the core structure of many tetrahydrofuran-containing natural products and allows for the installation of the halogen and adjacent stereocenters in a controlled manner.

The stereoselective construction of the tetrahydrofuran ring is critical in the total synthesis of bioactive natural products. grantome.com The use of chloro-substituted precursors allows for the precise installation of stereocenters that are carried through to the final molecule. A notable example is the synthesis of (+)-Goniothalesdiol, a natural product containing a tetrahydrofuranol core. sfu.ca The synthesis was achieved in four steps, starting with the addition of a lithiated vinyl iodide to an α-chloroaldehyde, followed by dihydroxylation and a final cyclization step to furnish the natural product. sfu.ca The cyclization proceeds via an SN2 reaction, locking in the relative stereochemistry of the substituents on the tetrahydrofuran ring. This strategy highlights how a chlorine atom can be strategically employed to facilitate the stereoselective formation of complex bioactive molecules.

Table 3: Stereoselective Cyclization in the Synthesis of (+)-Goniothalesdiol

| Precursor | Key Transformation | Product | Overall Yield | Ref. |

| Acyclic Chlorodiol | Intramolecular SN2 Cyclization | (+)-Goniothalesdiol | 49% (over 4 steps) | sfu.ca |

Synthesis of Pharmaceutical Intermediates and Analogs

The tetrahydrofuran scaffold is a common feature in many pharmaceutical compounds. nih.gov this compound is a valuable intermediate for the synthesis of these molecules, providing a convenient electrophilic site for the introduction of various functionalities necessary for biological activity.

A direct application of this compound is in the synthesis of 3-aminomethyl tetrahydrofuran, a key intermediate for the third-generation nicotinoid insecticide, dinotefuran. google.com In this synthetic route, malic acid is used as the starting material to produce 3-hydroxytetrahydrofuran (B147095). This alcohol is then chlorinated using thionyl chloride to yield this compound. Subsequent reaction with a nitrogen-based nucleophile, such as in a nucleophilic substitution with sodium cyanide followed by reduction, produces the target 3-aminomethyl tetrahydrofuran. google.com

Table 4: Synthesis of Dinotefuran Intermediate via this compound

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Intermediate |

| 3-Hydroxytetrahydrofuran | Thionyl Chloride (SOCl₂) | This compound | 1. NaCN2. Reduction | 3-Aminomethyl tetrahydrofuran |

Beyond this specific example, this compound is a valuable precursor for generating libraries of pharmaceutical analogs for drug discovery. The reactivity of the C-Cl bond allows for the facile introduction of a wide range of functional groups (amines, amides, ethers, thioethers) at the C3 position. This enables medicinal chemists to systematically modify the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Preparation of Nucleoside Analogs Containing this compound Residues

The synthesis of novel nucleoside analogs is a cornerstone of antiviral and anticancer drug discovery. This compound has been utilized as a key intermediate in the creation of such analogs, where the tetrahydrofuran ring mimics the natural furanose sugar of nucleosides.

One area of research has focused on creating nucleoside mimetics by coupling this compound fragments with various heterocyclic bases. For instance, derivatives of 4-tosyl-5-polyfluoroalkyl-1,2,3-triazoles have been synthesized incorporating a this compound substituent. tandfonline.com This approach allows for the generation of a library of compounds with potential biological activity. The general strategy involves the reaction of a heterocyclic base with this compound, where the chlorine acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond to construct the desired nucleoside analog. The selection of appropriate reaction conditions and protecting groups is crucial for achieving high yields and stereoselectivity. researchgate.net

The modification of the sugar moiety in nucleosides is a common strategy to enhance their therapeutic properties, such as increasing metabolic stability or improving binding to target enzymes. nih.govuab.cat By replacing the natural deoxyribose or ribose ring with a this compound residue, researchers can create analogs with constrained conformations, which may lead to enhanced biological activity. researchgate.net

Table 1: Examples of Heterocyclic Bases Used in the Synthesis of Nucleoside Analogs with this compound

| Heterocyclic Base Type | Specific Example | Potential Application |

|---|---|---|

| 1,2,3-Triazoles | 4-tosyl-5-polyfluoroalkyl-1,2,3-triazole | Antiviral (e.g., anti-Epstein-Barr virus) tandfonline.com |

| Pyrimidines | Uracil, Thymine, Cytosine | Antiviral, Anticancer |

| Purines | Adenine, Guanine | Antiviral, Anticancer |

Role in Drug Design and Development

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. nih.gov Chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov The tetrahydrofuran ring is also a common feature in many FDA-approved drugs, valued for its ability to form hydrogen bonds and provide a stable, conformationally flexible scaffold. nih.gov

This compound combines these two features, making it an attractive synthon in drug design. Its use allows for the introduction of a tetrahydrofuran moiety that is pre-functionalized with a reactive chlorine atom. This chlorine can serve as a handle for further chemical modifications or can be a key part of the final pharmacophore, interacting with the target protein.

The process of drug design is a complex interplay of synthesis, biological screening, and optimization of structure-activity relationships (SAR). thepharmajournal.com Computational methods, such as Density Functional Theory (DFT), are often employed to predict how molecules will interact with their targets, guiding the design of more effective drugs. longdom.org In this context, building blocks like this compound provide a reliable way to construct molecules with desired three-dimensional shapes and chemical properties for testing against various diseases. The development of synthetic methods that allow for the stereoselective incorporation of such fragments is critical to modern drug discovery. nih.gov

Polymer Chemistry Applications

While tetrahydrofuran (THF) is widely used as a monomer in cationic ring-opening polymerization to produce poly(tetrahydrofuran), also known as polytetramethylene ether glycol (PTMEG), the applications of its chlorinated derivatives like this compound in polymer chemistry are more specialized. silvarigroup.comnih.gov The presence of the chloro-substituent significantly alters the monomer's reactivity and the properties of the resulting polymer.

The chlorine atom can influence the polymerization process and provide a site for post-polymerization modification. Cationic ring-opening copolymerization of THF with other cyclic ethers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, is a known method to produce random copolymers with tailored properties. researchgate.net Introducing a functionalized monomer like this compound into such a copolymerization could yield a polymer with pendant chloro groups along the polyether backbone. These groups can then be used to attach other functional molecules, altering the polymer's properties for specific applications, such as in coatings or adhesives. cnchemshop.com

Research into renewable polymers has also highlighted the desirable properties that furan (B31954) and tetrahydrofuran moieties can impart to polymer backbones, such as increased rigidity and higher glass transition temperatures. digitellinc.com While this research often focuses on other derivatives, it underscores the potential for functionalized tetrahydrofuran monomers to create advanced materials. The development of efficient, metal-free polymerization methods for furan-based monomers further opens possibilities for creating novel, sustainable thermoplastics. nsf.gov

Table 2: Potential Effects of this compound in Polymer Synthesis

| Feature | Influence on Polymerization/Polymer |

|---|---|

| Chloro Substituent | Alters monomer reactivity in cationic polymerization. |

| Pendant Chloro Groups | Provides sites for post-polymerization functionalization. |

| Tetrahydrofuran Ring | Contributes to the flexibility and solvent properties of the polymer backbone. |

| Potential Copolymerization | Can be copolymerized with monomers like THF, ethylene oxide, or propylene oxide to create functional polyethers. researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-tosyl-5-polyfluoroalkyl-1,2,3-triazole |

| Uracil |

| Thymine |

| Cytosine |

| Adenine |

| Guanine |

| 7-deazapurines |

| Tetrahydrofuran (THF) |

| Polytetramethylene ether glycol (PTMEG) |

| Ethylene oxide |

Future Research Directions and Challenges in the Chemistry of 3 Chlorotetrahydrofuran

The strategic importance of 3-chlorotetrahydrofuran as a versatile synthetic intermediate continues to drive research into its properties and applications. Future investigations are poised to address current limitations and unlock new possibilities in chemical synthesis and materials science. Key areas of focus will include the development of more efficient and sustainable synthetic methodologies, a deeper exploration of its reactivity, the application of advanced computational tools, and the synthesis of novel, highly functionalized derivatives for specialized applications.

Q & A

Q. What are the established synthetic routes for 3-Chlorotetrahydrofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via chlorination of tetrahydrofuran derivatives. Common methods include:

- Nucleophilic substitution : Using reagents like PCl₃ or SOCl₂ under anhydrous conditions. Temperature control (0–25°C) is critical to minimize side reactions such as ring-opening .

- Electrophilic addition : Chlorine gas or Cl₂/THF complexes in the presence of Lewis acids (e.g., BF₃). Monitor reaction progress via GC-MS to detect intermediates like this compound oxide .

- Safety Note : Use inert atmospheres (N₂/Ar) to prevent explosive side reactions with chlorine gas.

Q. How can researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm regioselectivity and purity. For example, ¹H NMR peaks at δ 3.8–4.2 ppm (tetrahydrofuran ring protons) and δ 4.5–5.0 ppm (chlorinated carbon) .

- Chromatography : GC-MS with polar columns (e.g., DB-5) to separate isomers. Compare retention indices with standards .

- Physical Properties : Measure boiling point (≈125–130°C) and density (1.12 g/cm³) using calibrated equipment. Cross-reference with CAS data (19311-38-7) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Volatility requires vapor control .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste. PAC-3 value (140 mg/m³) indicates acute toxicity thresholds .

- Storage : Store at –20°C in amber glass under nitrogen to prevent decomposition. Stability data suggest ≥5 years if uncontaminated .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening polymerization?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states. Chlorine’s electronegativity increases ring strain, favoring nucleophilic attack at C3.

- Experimental Validation : Compare polymerization rates of enantiomers (R/S) using chiral catalysts (e.g., Jacobsen’s catalyst). Monitor via SEC-MALS for molecular weight distribution .

- Data Conflict : Some studies report faster polymerization for R-isomers, while others note no stereoselectivity—likely due to solvent polarity variations (e.g., THF vs. DCM) .

Q. What advanced analytical techniques resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Toxicogenomics : Expose in vitro models (e.g., HepG2 cells) to this compound and perform RNA-seq to identify oxidative stress pathways (Nrf2/ARE signaling).

- Meta-Analysis : Apply PRISMA guidelines to screen literature (PubMed, TOXLINE). Exclude studies with inadequate exposure durations (<24 hrs) or non-GLP compliance .

- Contradictions : Discrepancies in LD₅₀ values (rat oral: 250–400 mg/kg) may arise from impurity profiles (e.g., residual Cl₂). Quantify contaminants via ICP-MS .

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Ni(0), and Grubbs catalysts in cross-coupling reactions. Pd-mediated Suzuki reactions show higher yields (≥75%) with electron-deficient aryl boronic acids .

- Kinetic Studies : Use stopped-flow UV-Vis to measure activation energy (Eₐ) for C–Cl bond cleavage. Polar aprotic solvents (DMF) lower Eₐ by stabilizing transition states .

- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal conditions (temperature, solvent, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.